molecular formula C24H24N2O4 B248367 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

Cat. No. B248367
M. Wt: 404.5 g/mol
InChI Key: XXLXXHJBDMFJDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, also known as Naphthylpiperazine, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This molecule is a member of the piperazine family and has a complex structure that makes it suitable for a wide range of studies. In

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. This compound has been shown to bind to several receptors in the brain, including dopamine, serotonin, and adrenergic receptors, which are involved in the regulation of mood, emotion, and cognition. By modulating these systems, 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine could potentially have therapeutic effects on various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine are still being studied, but it has been shown to have an impact on several systems in the body. In addition to its effects on neurotransmitter systems in the brain, this compound has also been shown to have antioxidant and anti-inflammatory properties, which could potentially be beneficial for the treatment of various diseases such as cancer, diabetes, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine in lab experiments is its complex structure, which makes it suitable for a wide range of studies. This compound has been used in various assays to study its effects on different receptors and systems in the body. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and precise measurements to ensure the safety of researchers.

Future Directions

There are several future directions for the study of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine. One of the most promising areas of research is the development of drugs that target the receptors and systems modulated by this compound. This could potentially lead to the development of new treatments for various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential biochemical and physiological effects.

Synthesis Methods

The synthesis of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine involves a series of chemical reactions that require careful handling and precise measurements. One of the most common methods for synthesizing this compound is the reaction between 1-naphthoylpiperazine and 2,3-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. This reaction leads to the formation of 1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine, which can be purified using various techniques such as column chromatography or recrystallization.

Scientific Research Applications

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine has been extensively studied for its potential applications in various fields. Some of the most notable areas of research include neuroscience, pharmacology, and drug discovery. In neuroscience, this compound has been shown to have an affinity for several receptors in the brain, including dopamine, serotonin, and adrenergic receptors. This makes it a promising candidate for the development of drugs that target these receptors and could potentially treat various neurological disorders such as depression, anxiety, and schizophrenia.

properties

Product Name

1-(2,3-Dimethoxybenzoyl)-4-(1-naphthoyl)piperazine

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(naphthalene-1-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H24N2O4/c1-29-21-12-6-11-20(22(21)30-2)24(28)26-15-13-25(14-16-26)23(27)19-10-5-8-17-7-3-4-9-18(17)19/h3-12H,13-16H2,1-2H3

InChI Key

XXLXXHJBDMFJDV-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.